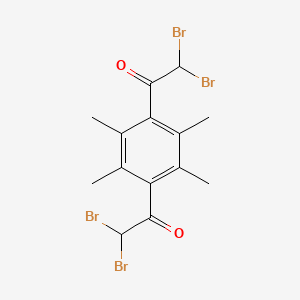
Cyclooctylidenehydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctylidenehydrazine is an organic compound characterized by a cyclooctane ring bonded to a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclooctylidenehydrazine can be synthesized through the reaction of cyclooctanone with hydrazine hydrate under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the hydrazone derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclooctylidenehydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclooctylidenehydrazone derivatives.
Reduction: Reduction reactions can convert this compound to cyclooctylamine.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Cyclooctylidenehydrazone derivatives.
Reduction: Cyclooctylamine.
Substitution: Substituted this compound derivatives.
Applications De Recherche Scientifique
Cyclooctylidenehydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclooctylidenehydrazine involves its interaction with various molecular targets. The hydrazine moiety can form stable complexes with metal ions, influencing catalytic processes. Additionally, the compound can act as a nucleophile in various organic reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Cyclohexylidenehydrazine: Similar in structure but with a six-membered ring.
Cyclopentylidenehydrazine: Contains a five-membered ring.
Cycloheptylidenehydrazine: Features a seven-membered ring.
Uniqueness: Cyclooctylidenehydrazine is unique due to its eight-membered ring, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of larger, more complex molecules and in applications requiring specific spatial configurations.
Propriétés
Numéro CAS |
50533-93-2 |
|---|---|
Formule moléculaire |
C8H16N2 |
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
cyclooctylidenehydrazine |
InChI |
InChI=1S/C8H16N2/c9-10-8-6-4-2-1-3-5-7-8/h1-7,9H2 |
Clé InChI |
JSQFFKSZPVQEMZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(=NN)CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


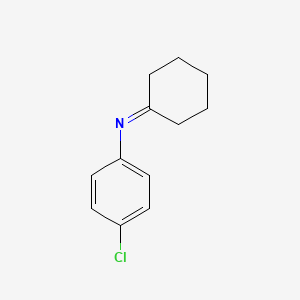

![Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate](/img/structure/B14671820.png)
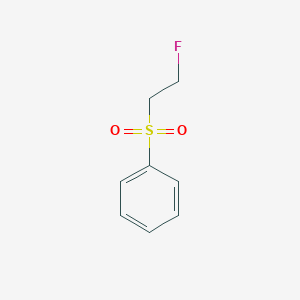


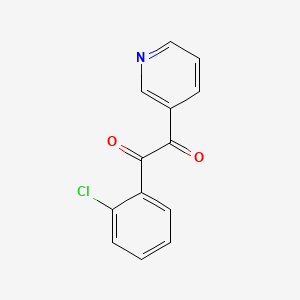

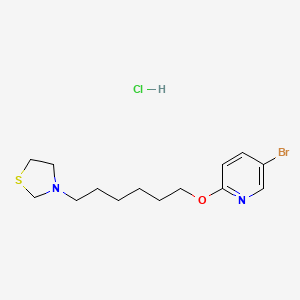

![Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B14671870.png)

